molecular formula C13H13BrN2O B2727283 3-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine CAS No. 1009069-83-3

3-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine

Cat. No.: B2727283
CAS No.: 1009069-83-3
M. Wt: 293.164
InChI Key: MVIMDOOGCSXGFK-UHFFFAOYSA-N
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Description

3-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the third position of the pyridine ring and a 4-methoxybenzyl group attached to the nitrogen atom at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 3-bromo-2-aminopyridine with 4-methoxybenzylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.

    Solvents: Organic solvents like THF or dimethylformamide (DMF) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield a variety of aminopyridine derivatives.

Scientific Research Applications

3-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-[(4-methylphenyl)methyl]pyridin-2-amine
  • 3-bromo-N-[(4-ethoxyphenyl)methyl]pyridin-2-amine
  • 3-bromo-N-[(4-chlorophenyl)methyl]pyridin-2-amine

Uniqueness

3-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine is unique due to the presence of the 4-methoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds .

Properties

IUPAC Name

3-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-17-11-6-4-10(5-7-11)9-16-13-12(14)3-2-8-15-13/h2-8H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIMDOOGCSXGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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